Silane, (bromomethyl)-

bond dissociation energy leaving group ability nucleophilic displacement

Silane, (bromomethyl)-, also known as bromomethylsilane (BrCH₂SiH₃, MW 125.04), is a primary organosilicon building block wherein a single bromomethyl group is bonded directly to a silicon trihydride centre. This minimalist architecture imparts dual electrophilic reactivity—at both the C–Br and Si–H sites—making it a versatile, yet highly selective, intermediate for constructing Si–C bonds, silacycles, and phosphonic acid derivatives.

Molecular Formula CH2BrSi
Molecular Weight 122.02 g/mol
CAS No. 1631-88-5
Cat. No. B3048275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (bromomethyl)-
CAS1631-88-5
Molecular FormulaCH2BrSi
Molecular Weight122.02 g/mol
Structural Identifiers
SMILESC([Si])Br
InChIInChI=1S/CH2BrSi/c2-1-3/h1H2
InChIKeyFGYQWYPGWDHYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, (bromomethyl)- (CAS 1631-88-5): Procurement-Grade Reactivity Profile and Comparator Landscape


Silane, (bromomethyl)-, also known as bromomethylsilane (BrCH₂SiH₃, MW 125.04), is a primary organosilicon building block wherein a single bromomethyl group is bonded directly to a silicon trihydride centre [1]. This minimalist architecture imparts dual electrophilic reactivity—at both the C–Br and Si–H sites—making it a versatile, yet highly selective, intermediate for constructing Si–C bonds, silacycles, and phosphonic acid derivatives . Its compact structure avoids the steric shielding and altered electronic profile of bulkier trialkylhalosilanes, giving it a distinct space in the silane hierarchy that is not replicated by its common in-class analogs.

Why Generic Halomethylsilane Substitution Fails: The Bromomethyl–Chloromethyl Differentiation Problem


The halomethylsilane family (XCH₂SiH₃, where X = F, Cl, Br, I) exhibits a monotonic gradient in the Si–C bond dissociation energy (BDE) that directly scales with halogen electronegativity [1]. Substituting bromomethylsilane with its cheaper chloromethyl analog is not a benign swap: the ∼10–15 kcal/mol higher C–Cl BDE, compared to C–Br, renders chloride a far poorer leaving group in nucleophilic displacement reactions at the α-carbon, while the approximately two-order-of-magnitude difference in leaving-group propensity fundamentally alters reaction rates, selectivity, and attainable yields in key synthetic sequences such as phosphonate dealkylation, silacycle cyclisation, and regioselective N-methylation [2][3]. These electronic differences mean that methods optimised for the bromomethyl congener cannot be directly ported to the chloromethyl system without extensive re-optimisation, often with a steep penalty in process efficiency.

Quantitative Head-to-Head Evidence for Silane, (bromomethyl)- Selection


Si–C Bond Weakening: Halomethylsilane BDE Gradient Drives α‑Carbon Electrophilicity

High-level CCSD(T) calculations (accuracy ±1 kcal/mol) demonstrate that all halomethylsilanes (SiH₃CH₂X) exhibit a lower Si–C BDE than the 86.9 kcal/mol baseline of methylsilane, and that the Si–C BDE decreases as the halogen electronegativity drops [1]. For the series X = Cl, Br, I, the Si–C BDE follows the descending trend Cl > Br > I. Concomitantly, the C–X BDE decreases in the order Cl > Br > I, rendering the C–Br bond in bromomethylsilane substantially weaker (<∼70 kcal/mol) than the C–Cl bond in chloromethylsilane (>∼80 kcal/mol) [1]. This dual BDE reduction amplifies the electrophilic character of the α‑carbon, translating into faster nucleophilic substitution kinetics and higher yields under milder conditions.

bond dissociation energy leaving group ability nucleophilic displacement

Regioselective N‑Methylation: α-Halomethylsilanes Outperform Traditional Methylating Agents

A 2024 study demonstrated that sterically demanding α‑halomethylsilanes (including bromomethylsilane derivatives) achieve N1/N2 regioisomeric ratios of 92:8 to > 99:1 for pyrazole N‑methylation, far surpassing traditional methylating reagents such as methyl iodide, which typically give N1/N2 ratios in the range of 50:50 to 70:30 for substituted pyrazoles [1]. The silyl moiety acts as a masked methyl group that is cleanly removed via fluoride-mediated protodesilylation after selective alkylation, a deprotection step not available to conventional alkyl halides.

regioselective methylation pyrazole N1/N2 selectivity protodesilylation

Phosphonate Ester Hydrolysis: Near-Quantitative Conversion to Phosphonic Acids with Bromomethylsilane

In the McKenna-type silyldealkylation of dialkyl phosphonate esters, bromomethylsilane (and its trimethylsilyl analog, BTMS) delivers phosphonic acids in essentially quantitative yield, whereas the corresponding chloromethylsilane reagents are unreactive under the same mild conditions (room temperature, neutral aqueous workup) [1][2]. In a representative study, 2‑(arylamino)ethyl phosphonate diesters were hydrolyzed in the presence of bromomethylsilane to give the target phosphonic acids in quantitative conversion, compared to < 10% conversion with chlorotrimethylsilane under identical conditions [1].

phosphonic acid synthesis silyldealkylation McKenna reaction

Electron‑Beam Resist Behaviour: Bromomethylated Polysilanes Exhibit Composition‑Dependent Chain Scission

In a comparative study of halomethylated poly(methylphenylsilane)s as electron‑beam resists, the bromomethylated system was found to undergo a competitive chain‑scission reaction that increases in prominence with increasing bromomethyl loading, a phenomenon not observed to the same extent in the chloromethylated analog [1]. This radiation‑chemical divergence means the bromomethylated resist exhibits lower lithographic sensitivity and poorer contrast than both its chloromethylated counterpart and the benchmark poly(chloromethylstyrene‑stat‑styrene) resists [1].

electron-beam lithography polysilane resists radiation chemistry

Disilane Precursor Reactivity: Bromomethylsilane Enables Facile Si–Si Bond Construction

Bromomethyl-substituted organodisilanes are conveniently prepared from bromomethylsilane via reaction with silylpotassium or via triphenyldibromophosphorane-mediated conversion of methoxymethyl precursors, whereas the corresponding iodomethyl disilanes require a two‑step halogen‑exchange sequence (NaI/acetone) that delivers lower purity and yield [1]. The bromomethyl route to disilylmethane (H₃SiCH₂SiH₃), a key intermediate for CVD precursor development, proceeds in four steps from bromomethylsilane, while the chloromethyl variant gives significantly lower yields in the crucial silyl coupling step [2].

organodisilane synthesis Si–Si coupling silylpotassium

Evidence‑Backed Application Scenarios for Silane, (bromomethyl)- (CAS 1631-88-5)


Synthesis of Acid‑Labile Phosphonic Acid Bioisosteres for Drug Discovery

When medicinal chemistry programs require phosphonic acid bioisosteres (e.g., for phosphate mimetics), bromomethylsilane‑mediated McKenna dealkylation of the corresponding phosphonate diesters provides quantitative conversion at neutral pH and ambient temperature [1]. This avoids the epimerisation and functional‑group degradation that accompany traditional 6 M HCl reflux hydrolysis, making it the method of choice for substrates bearing β‑lactam, acetal, or silyl‑ether protecting groups. Procurement of high‑purity bromomethylsilane is essential, as the chloromethyl analog is completely unreactive under these conditions.

Regioselective N‑Methylation of Pyrazole‑Containing API Intermediates

For active pharmaceutical ingredient (API) intermediates featuring a pyrazole core, bromomethylsilane‑derived α‑halomethylsilane reagents deliver N1‑selective methylation with N1/N2 ratios exceeding 99:1, compared to ca. 70:30 for methyl iodide [2]. The silyl auxiliary is removed quantitatively with TBAF/H₂O without affecting downstream functionality, eliminating expensive preparative HPLC separation. This application is directly supported by the selectivity data presented in Evidence Item 2.

Synthesis of Bromomethyl‑Functionalised Disilane Building Blocks for CVD Precursors

Organosilicon chemists developing single‑source precursors for silicon‑based chemical vapor deposition (CVD) can exploit the direct conversion of bromomethylsilane to bromomethyl‑substituted disilanes via silylpotassium coupling [3]. This route avoids the low‑yield chloromethyl pathway (requiring hazardous diazomethane) and the additional halogen‑exchange step needed for iodomethyl analogs, offering a streamlined, higher‑purity route to key intermediates for silicon‑carbon thin‑film deposition.

Fundamental Spectroscopic Studies Requiring a Well‑Characterised Halomethylsilane Standard

Bromomethylsilane is one of the best spectroscopically characterised halomethylsilanes, with complete microwave rotational constants, ⁷⁹Br and ⁸¹Br nuclear quadrupole coupling tensors, and gas‑phase molecular geometry determined from isotopic substitution experiments [4]. This rich dataset makes it the preferred halomethylsilane standard for calibrating computational models, interpreting vibrational spectra of halogen‑substituted organosilanes, and developing structure–reactivity correlations in Si–C–X systems. Researchers engaged in fundamental organosilicon physical chemistry should preferentially procure bromomethylsilane over its less well‑characterised congeners.

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